molecular formula C25H31N5O3S B15032120 N-cyclohexyl-3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanamide

N-cyclohexyl-3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanamide

Cat. No.: B15032120
M. Wt: 481.6 g/mol
InChI Key: RBMBMLUUOOMRDU-NLRVBDNBSA-N
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Description

N-cyclohexyl-3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a dimethylamino benzylidene moiety, and a benzisothiazolyl hydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanamide typically involves the following steps:

    Formation of the Benzylidene Hydrazine Intermediate: This step involves the condensation of 4-(dimethylamino)benzaldehyde with hydrazine to form the benzylidene hydrazine intermediate.

    Cyclohexylation: The intermediate is then reacted with cyclohexylamine to introduce the cyclohexyl group.

    Introduction of the Benzisothiazolyl Group: Finally, the benzisothiazolyl group is introduced through a reaction with 1,2-benzisothiazol-3-one-1,1-dioxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene or benzisothiazolyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

N-cyclohexyl-3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanamide has several scientific research applications:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazino]propanamide
  • N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-pyridinylmethylene)hydrazino]propanamide

Uniqueness

Compared to similar compounds, N-cyclohexyl-3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanamide is unique due to the presence of the dimethylamino benzylidene moiety. This structural feature may confer distinct chemical and biological properties, such as enhanced binding affinity to certain molecular targets or improved solubility.

Properties

Molecular Formula

C25H31N5O3S

Molecular Weight

481.6 g/mol

IUPAC Name

N-cyclohexyl-3-[[(E)-[4-(dimethylamino)phenyl]methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanamide

InChI

InChI=1S/C25H31N5O3S/c1-29(2)21-14-12-19(13-15-21)18-26-30(17-16-24(31)27-20-8-4-3-5-9-20)25-22-10-6-7-11-23(22)34(32,33)28-25/h6-7,10-15,18,20H,3-5,8-9,16-17H2,1-2H3,(H,27,31)/b26-18+

InChI Key

RBMBMLUUOOMRDU-NLRVBDNBSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N(CCC(=O)NC2CCCCC2)C3=NS(=O)(=O)C4=CC=CC=C43

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN(CCC(=O)NC2CCCCC2)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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